molecular formula C7H14N2O B1590891 1-Isopropylpiperazin-2-one CAS No. 59702-10-2

1-Isopropylpiperazin-2-one

Cat. No. B1590891
CAS RN: 59702-10-2
M. Wt: 142.2 g/mol
InChI Key: WAWBBMSQWUPYOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of 1-Isopropylpiperazin-2-one is represented by the linear formula C7H14N2O . The InChI code for this compound is 1S/C7H14N2O/c1-6(2)9-4-3-8-5-7(9)10/h6,8H,3-5H2,1-2H3 .


Physical And Chemical Properties Analysis

1-Isopropylpiperazin-2-one is a compound with a molecular weight of 142.2 . The compound should be stored at temperatures between 0-8°C .

Scientific Research Applications

  • Drug Discovery and Synthesis

    • 1-Isopropylpiperazin-2-one can be used in the discovery and synthesis of new drugs. The specific methods of application and experimental procedures would depend on the type of drug being synthesized and the specific goals of the research.
    • The outcomes of such research could include the discovery of new drugs or improvements to existing drugs. The specific results would depend on the goals of the research and the properties of the drugs being synthesized.
  • Antimicrobial Polymers

    • Piperazine-based compounds, such as 1-Isopropylpiperazin-2-one, can be used in the development of antimicrobial polymers . These polymers can be used in various areas, including the biomedical sector, healthcare products, water purification systems, and food packaging .
    • The methods of application and experimental procedures would involve the synthesis of the polymers using the piperazine-based compound, followed by testing of the antimicrobial properties of the polymers .
    • The outcomes of such research could include the development of new antimicrobial materials that can help reduce the lethality rate caused by pathogenic microbes .
  • Synthesis of Piperazine Derivatives

    • 1-Isopropylpiperazin-2-one can be used in the synthesis of various piperazine derivatives . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
    • The outcomes of such research could include the development of new piperazine derivatives with potential applications in various fields, including pharmaceuticals and materials science .
  • C–H Functionalization of Piperazines

    • Recent advances in the direct C–H functionalization of piperazines provide great synthetic opportunities for the introduction of the much-needed structural variety at the carbon atoms of the piperazine core .
    • The outcomes of such research could include the development of new piperazine derivatives with enhanced properties and potential applications in various fields, including drug discovery and medicinal chemistry .

Safety And Hazards

The safety information for 1-Isopropylpiperazin-2-one indicates that it is a compound with some hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305+351+338, and P302+352, advising to avoid breathing dust/fume/gas/mist/vapours/spray, to rinse cautiously with water if it gets in the eyes, and to wash skin thoroughly after handling .

properties

IUPAC Name

1-propan-2-ylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O/c1-6(2)9-4-3-8-5-7(9)10/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWBBMSQWUPYOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCNCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50567653
Record name 1-(Propan-2-yl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Isopropylpiperazin-2-one

CAS RN

59702-10-2
Record name 1-(Propan-2-yl)piperazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50567653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(propan-2-yl)piperazin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Isopropylpiperazin-2-one
Reactant of Route 2
Reactant of Route 2
1-Isopropylpiperazin-2-one
Reactant of Route 3
1-Isopropylpiperazin-2-one
Reactant of Route 4
Reactant of Route 4
1-Isopropylpiperazin-2-one
Reactant of Route 5
1-Isopropylpiperazin-2-one
Reactant of Route 6
1-Isopropylpiperazin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.